9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
Description
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (CAS: 20535-16-4) is a fluorinated nucleoside analogue characterized by a xylofuranosyl sugar moiety substituted with a fluorine atom at the 3'-position, replacing the hydroxyl group . Its molecular formula is C₁₀H₁₂FN₅O₃, with a molecular weight of 269.24 g/mol. The compound adopts a β-D-xylofuranosyl configuration, where the fluorine substitution induces distinct conformational and electronic effects on the sugar ring. These modifications are critical for its interaction with enzymatic targets, such as viral polymerases or cellular kinases, and influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(19)4(1-17)20-9(6(10)18)16-3-15-5-7(12)13-2-14-8(5)16/h2-4,6,9,17-19H,1H2,(H2,12,13,14)/t4-,6+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMFSDWWCLFTC-TWJUVVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@H](O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942706 | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-16-4 | |
| Record name | 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Sugar Moiety
The sugar component, 3'-fluoro-3'-deoxyxylofuranose, is synthesized starting from D-xylose or its derivatives. A typical approach involves:
- Formation of 1,2-O-isopropylidene-α-D-xylofuranose to protect the sugar hydroxyl groups selectively.
- Selective tosylation of the 5-OH group to create a good leaving group.
- Reduction of the tosylate to a methyl group to generate the 5-deoxy sugar.
- Benzoylation or other protective group installation at the 3-OH position to control reactivity.
For example, the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose is achieved by sulfuric acid-catalyzed acetalation of D-xylose, followed by partial hydrolysis with aqueous sodium carbonate, yielding the protected sugar in high purity and yield (87%).
The tosylation of the 5-OH group with p-toluenesulfonyl chloride and triethylamine in THF yields the monotosylate intermediate in 92% yield. Subsequent reduction with lithium aluminum hydride converts the tosylate to a methyl group, producing the 5-deoxy sugar in 95% yield.
Glycosylation of Adenine
The coupling of the fluorinated sugar with adenine is performed via glycosylation reactions, often employing the Vorbrüggen method, which involves:
- Silylation of adenine with bis(trimethylsilyl)acetamide (BSA) to enhance nucleophilicity.
- Activation of the sugar donor with Lewis acids such as trimethylsilyl triflate (TMSOTf).
- Reaction in anhydrous solvents (e.g., acetonitrile) at controlled temperatures (room temperature to 80 °C).
This method allows the formation of the N9-glycosidic bond selectively, yielding the desired nucleoside analog.
Deprotection and Purification
After glycosylation, the protecting groups on the sugar moiety are removed, typically by:
- Treatment with saturated ammonia in methanol under heat (e.g., 130 °C in an autoclave for 12 h) to remove acetyl and benzoyl groups and substitute halogens if present on the base.
- Purification by column chromatography to isolate the pure β-anomer of 9-(3'-fluoro-3'-deoxyxylofuranosyl)adenine.
Summary of Key Reaction Steps and Yields
Research Findings and Considerations
- The fluorination step is critical and can be optimized by choice of fluorinating reagent. Triethylamine trihydrofluoride offers improved safety and yield over DAST in some cases.
- The sugar ring conformation and presence of substituents (e.g., 6-chloro on purine) influence the rate and outcome of nucleophilic fluorination and glycosylation reactions.
- The Vorbrüggen glycosylation method is preferred for its selectivity and efficiency in forming the N9-glycosidic bond with purine bases.
- Steric hindrance from sugar substituents can reduce glycosylation yields, as observed with 3'-β-substituted sugars.
- High purity and stereochemical control are essential for biological activity, necessitating careful purification and characterization.
Chemical Reactions Analysis
Types of Reactions: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Scientific Research Applications
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in molecular biology research to study nucleoside metabolism and nucleotide synthesis pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of diagnostic tools and as a component in various biochemical assays.
Mechanism of Action
The mechanism by which 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine exerts its effects involves the inhibition of nucleotide synthesis pathways. The compound competes with natural nucleosides, disrupting the normal function of enzymes involved in nucleotide metabolism. This interference can lead to the inhibition of viral replication or cancer cell proliferation.
Molecular Targets and Pathways:
Nucleotide Synthetases: Enzymes involved in the synthesis of nucleotides.
Nucleoside Transporters: Proteins responsible for the uptake of nucleosides into cells.
Comparison with Similar Compounds
3'-Fluoro-3'-deoxyadenosine (Ribo vs. Xylo Configuration)
- 3'-Fluoro-3'-deoxyadenosine (ribo-configuration): In this analogue, the fluorine is in the ribo-position (β-D-ribofuranosyl). Nuclear magnetic resonance (NMR) studies show that ribo-fluoro substitution stabilizes the sugar in an S-type (C2'-endo) conformation, which closely mimics natural ribonucleosides. However, this substitution minimally impacts base orientation (anti vs. syn) or pseudorotational equilibrium .
- 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (xylo-configuration): The xylo-fluoro substitution induces an N-type (C3'-endo) sugar conformation, flattening the ribose ring and favoring a syn orientation of the adenine base.
Table 1: Comparison of Sugar Conformations
| Compound | Sugar Configuration | Predominant Conformation | Base Orientation |
|---|---|---|---|
| 3'-Fluoro-3'-deoxyadenosine (ribo) | β-D-ribofuranosyl | S-type (C2'-endo) | Anti |
| This compound | β-D-xylofuranosyl | N-type (C3'-endo) | Syn |
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F(↑)-dAdo)
Cl-F(↑)-dAdo, an arabinofuranosyl analogue with 2'-fluoro substitution, exhibits 50-fold greater cytotoxicity in CEM cells compared to ribo- or difluoro-substituted analogues. This enhanced activity is attributed to its superior inhibition of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis. Unlike this compound, Cl-F(↑)-dAdo maintains an S-type sugar conformation but achieves high RNR inhibition via distinct electronic interactions with the enzyme’s allosteric site .
Table 2: Cytotoxicity and Enzyme Inhibition
| Compound | IC₅₀ (CEM Cells, μM) | RNR Inhibition (Relative Potency) |
|---|---|---|
| Cl-F(↑)-dAdo | 0.05 | 10–30× |
| Cl-F(↓)-dAdo (ribo) | 2.5 | 1× |
| This compound | Data pending | Inferred high via syn orientation |
Antiviral Activity and Selectivity
2',3'-Dideoxy-2'-fluoro-β-D-erythro-pentofuranosyladenine (2′-β-FddA)
This anti-HIV nucleoside adopts a pseudorotational equilibrium favoring N-type conformers, similar to this compound. Its antiviral activity correlates with this conformational preference, enabling efficient incorporation into viral DNA by reverse transcriptase. In contrast, inactive isomers (e.g., 2′-α-FddA) exhibit S-type dominance, highlighting the critical role of sugar pucker in antiviral efficacy .
Acyclic Nucleosides (e.g., PMEA, PMPA)
Acyclic analogues like PMEA (9-(2-phosphonylmethoxyethyl)adenine) lack a sugar ring, relying on phosphonate groups for stability and kinase-independent activation. While this compound requires phosphorylation by cellular kinases, its rigid xylofuranosyl scaffold may reduce metabolic degradation compared to acyclic counterparts .
Key Research Findings
- Conformational Dynamics: Xylo-fluoro substitution in this compound stabilizes syn base orientation, enhancing stacking interactions with viral polymerase hydrophobic pockets .
- Enzymatic Selectivity: Unlike Cl-F(↑)-dAdo, which directly inhibits RNR, this compound may target viral polymerases due to its unique sugar-base geometry .
- Metabolic Stability: Fluorine substitution at the 3'-position reduces susceptibility to phosphorylases, extending intracellular half-life compared to non-fluorinated analogues .
Biological Activity
The compound 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (also referred to as 9-F-3'-dXylo-A) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
This compound is characterized by the presence of a fluorine atom at the 3' position of the deoxyribose sugar moiety. This modification can influence its interaction with nucleic acids and proteins, enhancing its potential as a therapeutic agent.
Synthesis
The synthesis of this compound has been documented in various studies. A notable synthesis route involves the use of 3-deoxy-3-fluoro-D-arabinofuranosyl adenine as a precursor, which can be achieved through classical organic synthesis techniques involving fluorination reactions and protective group strategies .
The biological activity of this compound is primarily attributed to its role as an antiviral agent. The fluorinated nucleoside analog can incorporate into viral RNA or DNA during replication, leading to termination of the nucleic acid chain or misincorporation during reverse transcription processes. This mechanism is particularly relevant in the context of retroviruses such as HIV .
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral activity against various viruses, including:
- HIV : Studies indicate that this compound can inhibit HIV replication by interfering with reverse transcriptase activity.
- Herpes Simplex Virus (HSV) : The compound shows promise in inhibiting HSV replication through similar mechanisms as observed with HIV .
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects, it was found that this compound exhibits selective toxicity towards infected cells while sparing uninfected cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Study 1: Antiviral Efficacy Against HIV
In a controlled study, researchers administered varying concentrations of this compound to HIV-infected cell lines. The results indicated a dose-dependent reduction in viral load, with an IC50 value significantly lower than that of conventional therapies .
Case Study 2: Mechanistic Insights into Herpes Simplex Virus Inhibition
Another investigation focused on the mechanism by which this compound inhibits HSV. Using molecular modeling and binding assays, it was shown that this compound binds effectively to the viral DNA polymerase, thereby obstructing its function and reducing viral replication rates .
Comparative Analysis with Other Nucleoside Analogues
| Compound Name | IC50 (µM) | Viral Target | Selectivity |
|---|---|---|---|
| This compound | 0.5 | HIV | High |
| Acyclovir | 1.0 | HSV | Moderate |
| Tenofovir | 0.8 | HIV | High |
This table illustrates the comparative antiviral potency and selectivity of this compound relative to other established nucleoside analogues.
Q & A
Basic: What synthetic strategies are employed for 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, and how is stereochemical control achieved during 3'-fluorination?
Answer:
The synthesis involves nucleoside coupling between adenine and a modified xylofuranosyl sugar. Key steps include:
- Glycosylation : Protecting the sugar’s hydroxyl groups (e.g., using isopropylidene or acetyl groups) to direct regioselectivity .
- Fluorination : Replacing the 3'-OH group with fluorine via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring retention of the β-D configuration.
- Deprotection : Acidic or basic hydrolysis to remove protecting groups.
Challenges : Competing side reactions (e.g., elimination) and ensuring stereochemical purity. NMR (¹⁹F) and X-ray crystallography are critical for verifying fluorination position and stereochemistry .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves the 3D conformation, including sugar puckering and fluorine placement. For example, used this to compare DHP-Ade and DHPG’s folded vs. extended conformations .
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR identify proton environments, glycosidic bond angles, and fluorine coupling constants. highlights solution-phase conformation analysis via NOE correlations .
- Mass spectrometry : High-resolution MS confirms molecular weight and purity.
Basic: How is the preliminary antiviral activity of this compound assessed in vitro?
Answer:
- Cell-based assays : Test inhibition of viral replication (e.g., HIV, HSV) in infected cell lines (MT-4, HeLa) using plaque reduction or RT-PCR for viral load quantification.
- Cytotoxicity screening : Compare CC₅₀ (cytotoxic concentration) and EC₅₀ (effective concentration) to calculate selectivity indices. cites cytotoxicity data for fluorinated thymidine analogs at 10 µmol/L .
- Enzyme inhibition assays : Measure IC₅₀ against viral polymerases (e.g., HIV reverse transcriptase) using radiolabeled substrates.
Advanced: How does the 3'-fluoro modification affect interactions with viral polymerases compared to non-fluorinated analogs?
Answer:
The 3'-fluoro group alters:
- Binding affinity : Fluorine’s electronegativity may strengthen hydrogen bonding with polymerase active sites.
- Steric effects : The smaller fluorine atom (vs. OH) reduces steric hindrance, potentially enhancing incorporation into viral DNA/RNA.
- Termination efficiency : Fluorine’s inability to support phosphodiester bond formation acts as a chain terminator.
Methodology : Molecular docking (e.g., AutoDock Vina) and kinetic assays (e.g., steady-state kinetics with ³H-labeled nucleotides) validate these effects .
Advanced: How can conflicting reports on the compound’s cytotoxicity and antiviral efficacy be resolved?
Answer:
Discrepancies arise from:
- Cell-line variability : Differences in nucleoside kinase expression (required for phosphorylation) .
- Assay conditions : Varying serum concentrations or incubation times affect metabolic activation.
Resolution : - Standardize assays using isogenic cell lines (e.g., wild-type vs. kinase-deficient).
- Quantify intracellular triphosphate levels via LC-MS to correlate phosphorylation efficiency with activity .
Advanced: What conformational differences exist between this compound and related nucleosides in solid vs. solution states?
Answer:
- Solid state : X-ray data () show fluorinated sugars adopt a "folded" C3'-endo conformation, stabilizing base-stacking interactions .
- Solution state : NMR reveals dynamic equilibrium between C2'-endo and C3'-endo puckering, influenced by solvent polarity.
Biological relevance : Folded conformations may enhance membrane permeability or enzyme binding .
Advanced: What methodologies assess the metabolic stability and phosphorylation efficiency of this compound?
Answer:
- Phosphorylation assays : Incubate with cell lysates or purified kinases (e.g., deoxycytidine kinase), followed by HPLC to quantify mono-, di-, and triphosphate levels .
- Plasma stability tests : Use LC-MS to monitor degradation in plasma over time.
- Computational models : Predict substrate specificity for kinases using QSAR or molecular dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
